molecular formula C32H38N2O11 B11049018 Ethyl 5-[3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Ethyl 5-[3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B11049018
M. Wt: 626.6 g/mol
InChI Key: ZGJVCJNFFYYNSH-UHFFFAOYSA-N
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Description

Ethyl 5-[3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as esters, amines, and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate involves multiple steps. The starting materials typically include 3,4-diethoxyphenyl ethylamine and 4,7-dimethoxy-1,3-benzodioxole. The synthesis proceeds through a series of reactions including esterification, amidation, and cyclization under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Aromatic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 5-[3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-[3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound can modulate these targets, leading to changes in cellular functions and biological responses .

Properties

Molecular Formula

C32H38N2O11

Molecular Weight

626.6 g/mol

IUPAC Name

ethyl 5-[3-[2-(3,4-diethoxyphenyl)ethylamino]-1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C32H38N2O11/c1-6-41-22-10-9-18(13-23(22)42-7-2)11-12-33-25(35)15-19(26-27(36)21(16-34-31(26)37)32(38)43-8-3)20-14-24(39-4)29-30(28(20)40-5)45-17-44-29/h9-10,13-14,16,19H,6-8,11-12,15,17H2,1-5H3,(H,33,35)(H2,34,36,37)

InChI Key

ZGJVCJNFFYYNSH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)CC(C2=CC(=C3C(=C2OC)OCO3)OC)C4=C(C(=CNC4=O)C(=O)OCC)O)OCC

Origin of Product

United States

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